molecular formula C13H16N2O3S B14207999 4-Ethenylbenzenesulfonic acid;1-ethylimidazole CAS No. 820208-11-5

4-Ethenylbenzenesulfonic acid;1-ethylimidazole

Cat. No.: B14207999
CAS No.: 820208-11-5
M. Wt: 280.34 g/mol
InChI Key: IEAXYARQLWUODY-UHFFFAOYSA-N
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Description

4-Ethenylbenzenesulfonic acid;1-ethylimidazole is a compound that combines the properties of both 4-ethenylbenzenesulfonic acid and 1-ethylimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethenylbenzenesulfonic acid is typically synthesized by sulfonating ethylbenzene with sulfuric acid. The reaction involves the addition of a sulfonic acid group to the ethylbenzene molecule, resulting in the formation of 4-ethenylbenzenesulfonic acid . The reaction conditions usually involve the use of concentrated sulfuric acid at elevated temperatures.

1-Ethylimidazole can be synthesized through various methods, including the reaction of imidazole with ethyl halides under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of the ethyl group onto the imidazole ring.

Industrial Production Methods

Industrial production of 4-ethenylbenzenesulfonic acid involves large-scale sulfonation processes using sulfuric acid and ethylbenzene as starting materials. The reaction is carried out in reactors designed to handle the corrosive nature of sulfuric acid and the exothermic nature of the reaction .

1-Ethylimidazole is produced industrially through the alkylation of imidazole with ethyl halides. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Ethenylbenzenesulfonic acid undergoes various types of chemical reactions, including:

1-Ethylimidazole undergoes reactions typical of imidazole derivatives, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenylbenzenesulfonic acid;1-ethylimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethenylbenzenesulfonic acid;1-ethylimidazole involves its interaction with molecular targets through its acidic and basic functional groups. The sulfonic acid group can donate protons, while the imidazole ring can act as a nucleophile or base. These interactions can lead to the formation of various complexes and intermediates that exert the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenylbenzenesulfonic acid;1-ethylimidazole is unique due to the presence of both the ethenylbenzenesulfonic acid and ethylimidazole moieties. This combination imparts unique chemical properties, making it useful in a variety of applications that other similar compounds may not be suitable for .

Properties

CAS No.

820208-11-5

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

4-ethenylbenzenesulfonic acid;1-ethylimidazole

InChI

InChI=1S/C8H8O3S.C5H8N2/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-2-7-4-3-6-5-7/h2-6H,1H2,(H,9,10,11);3-5H,2H2,1H3

InChI Key

IEAXYARQLWUODY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.C=CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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